5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclic framework, which includes a sulfur-containing mercaptomethyl group and a carboxylic acid functional group. The stereochemistry of the compound is specified by the (3S,6S) configuration, indicating the spatial arrangement of atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- typically involves multi-step organic reactions. The starting materials often include bicyclic precursors and thiol-containing reagents. The key steps in the synthesis may involve:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Mercaptomethyl Group: This step involves the addition of a thiol group to the bicyclic core, which can be facilitated by nucleophilic substitution reactions.
Oxidation and Functional Group Transformations: The final steps may include oxidation reactions to introduce the carboxylic acid group and other functional group transformations to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxylic acid group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- **5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(hydroxymethyl)-4-oxo-, (3S,6S)-
- **5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(methylthio)-4-oxo-, (3S,6S)-
Uniqueness
The uniqueness of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
186376-96-5 |
---|---|
Molecular Formula |
C18H25NO3S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(3S,6S)-4-oxo-3-(sulfanylmethyl)-5-azabicyclo[11.3.1]heptadeca-1(16),13(17),14-triene-6-carboxylic acid |
InChI |
InChI=1S/C18H25NO3S/c20-17-15(12-23)11-14-8-5-7-13(10-14)6-3-1-2-4-9-16(19-17)18(21)22/h5,7-8,10,15-16,23H,1-4,6,9,11-12H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1 |
InChI Key |
KLCDUNQMSZJEDY-CVEARBPZSA-N |
Isomeric SMILES |
C1CCCC2=CC(=CC=C2)C[C@@H](C(=O)N[C@@H](CC1)C(=O)O)CS |
Canonical SMILES |
C1CCCC2=CC(=CC=C2)CC(C(=O)NC(CC1)C(=O)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.